L-Asparagine sulphate
Description
Contextualization within Amino Acid-Based Semi-Organic and Hybrid Materials
Amino acid-based crystals are a focal point in the development of new materials, especially for nonlinear optical (NLO) applications. Amino acids are ideal organic components because they possess a proton donor carboxyl acid (COO-) group and a proton acceptor amino (NH3+) group, which facilitate the formation of extensive hydrogen bond networks. ijtrd.comnih.gov This inherent zwitterionic nature is crucial for creating non-centrosymmetric crystal structures, a key requirement for second-order NLO effects.
Semi-organic materials are formed by combining an organic compound, such as an amino acid, with an inorganic salt. buet.ac.bd This approach aims to leverage the high optical nonlinearity and chemical flexibility of organic materials with the superior mechanical strength, thermal stability, and transparency of inorganic materials. L-asparagine, in particular, has been successfully combined with various inorganic salts, including sulphates, to grow high-quality single crystals. buet.ac.bdnih.gov
The resulting L-asparagine sulphate systems are a subset of these semi-organic and hybrid materials. For instance, novel crystals have been grown by doping L-asparagine monohydrate with inorganic materials like magnesium sulphate heptahydrate (MgSO₄·7H₂O) and zinc sulphate heptahydrate. buet.ac.bdnih.gov These hybrid materials are created through techniques such as slow evaporation, which allows for the gradual self-assembly of the organic and inorganic components into a highly ordered crystalline lattice. nih.govspringerprofessional.de The interaction between the L-asparagine molecules and the sulphate ions, often mediated by water molecules, leads to the formation of complex three-dimensional supramolecular networks stabilized by non-covalent interactions. researchgate.net This synergy results in materials with enhanced properties, such as improved NLO efficiency, thermal stability, and mechanical hardness, making them superior to their individual constituents for specific applications. buet.ac.bd
Fundamental Research Significance in Crystallography and Materials Physics
The scientific importance of this compound systems lies in their unique crystallographic features and the resulting physical properties. From a crystallographic perspective, many L-asparagine-based crystals, including those with sulphates, crystallize in non-centrosymmetric space groups, which is a prerequisite for exhibiting second harmonic generation (SHG). springerprofessional.deresearchgate.net For example, L-asparagine monohydrate lithium sulphate (LAMLS) and L-asparagine monohydrate itself crystallize in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. nih.govspringerprofessional.de The precise arrangement of atoms and the intricate network of hydrogen bonds within these crystals are of fundamental interest for understanding crystal growth mechanisms and structure-property relationships. nih.govresearchgate.net
In materials physics, these crystals are investigated for a range of properties that are critical for device applications. A key area of research is their nonlinear optical (NLO) behavior. The SHG efficiency of these materials is often compared to the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). For instance, L-asparagine monohydrate has an SHG efficiency seven times higher than KDP, while L-asparagine monohydrate lithium sulphate (LAMLS) has an efficiency 0.29 times that of KDP. springerprofessional.deresearchgate.net
Furthermore, the thermal stability of these crystals is a crucial factor for their practical use in devices that may generate heat. researchgate.net Studies on L-asparagine monohydrate doped with magnesium sulphate heptahydrate have determined thermodynamic parameters like activation energy, enthalpy, and entropy through thermogravimetric analysis (TGA). nih.govresearchgate.net The dielectric properties, including the dielectric constant and dielectric loss, are also studied as a function of frequency and temperature to understand the electrical behavior and charge transport mechanisms within the crystal. springerprofessional.detandfonline.com These fundamental studies provide the essential data needed to assess the potential of this compound systems for applications in fields like laser technology, optical communication, and data storage. ijtrd.comresearchgate.net
| Compound | Crystal System | Space Group | Key Properties/Findings | Reference(s) |
| L-Asparagine Monohydrate Lithium Sulphate (LAMLS) | Orthorhombic | P2₁2₁2₁ | Good transmittance, lower cut-off wavelength at 246 nm, SHG efficiency 0.29 times that of KDP, surface damage threshold of 23.12 GW/cm². | springerprofessional.deresearchgate.net |
| L-Asparagine Monohydrate (LAM) doped with Magnesium Sulphate Heptahydrate (MSHH) | Orthorhombic | Not specified | High optical conductivity (10¹⁰ s⁻¹), good photo response nature. Thermal parameters determined via TGA/DSC. | nih.govresearchgate.netx-mol.com |
| L-Asparagine Cerium(III) Sulphate | Not specified | Not specified | Investigated for nonlinear optical applications. | researchgate.netdntb.gov.ua |
| L-Asparagine Monohydrate (LAM) | Orthorhombic | P2₁2₁2₁ | Thermally stable up to 125 °C, UV cut-off at 225 nm, SHG efficiency seven times higher than KDP. | nih.govresearchgate.net |
| L-Asparaginase from Vibrio succinogenes | Orthorhombic | P22(1)2(1) | Crystallized from ammonium (B1175870) sulphate solutions, suitable for X-ray crystallographic structure determination. | nih.gov |
Overview of Advanced Characterization Methodologies Applied to this compound Derivatives
A comprehensive suite of advanced characterization techniques is employed to fully understand the structural, optical, thermal, and mechanical properties of this compound derivatives. These methodologies provide the detailed data necessary to evaluate their potential for advanced material applications.
Crystallographic and Structural Analysis:
Single Crystal X-ray Diffraction (XRD): This is the definitive technique for determining the crystal structure, including the unit cell parameters, space group, and precise atomic positions. springerprofessional.deresearchgate.net It confirms whether the crystal possesses the required non-centrosymmetric structure for NLO applications. springerprofessional.de
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline nature and phase purity of the grown material. ijtrd.comresearchgate.net It can also be used to calculate crystallographic parameters like crystallite size and lattice strain. nih.govresearchgate.net
Spectroscopic Characterization:
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the crystal and to confirm the incorporation of the organic and inorganic components into the crystal lattice. nih.govspringerprofessional.de They provide insights into the molecular structure and hydrogen bonding interactions. springerprofessional.deresearchgate.net
UV-Vis-NIR Spectroscopy: This method is used to analyze the optical transparency of the crystals. The transmission spectrum reveals the UV cut-off wavelength and the optical band gap, which are critical parameters for optical applications. nih.govspringerprofessional.de Good transparency in the visible and near-IR region is essential for NLO devices. researchgate.net
Photoluminescence (PL) Spectroscopy: PL studies are conducted to investigate the emission properties of the crystals, which can indicate their suitability for applications like solid-state lighting. For example, the violet emission observed in LAMLS crystals suggests potential for blue radiation generation. springerprofessional.deresearchgate.net
Energy Dispersive X-ray (EDX) Analysis: EDX is used to determine the elemental composition of the grown crystals, confirming the presence of the constituent elements from both the amino acid and the sulphate salt. nih.govresearchgate.net
Thermal and Mechanical Analysis:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to study the thermal stability of the crystals, including their decomposition points and melting points. nih.govresearchgate.net They provide crucial information about the material's durability under thermal stress.
Vickers Microhardness Test: This test measures the mechanical strength and stability of the crystal. ijtrd.comspringerprofessional.de The hardness value is an important parameter for the material's ability to withstand the rigors of cutting, polishing, and device fabrication. ijtrd.com
Electrical and Optical Property Measurement:
Dielectric Studies: The dielectric constant and dielectric loss of the crystals are measured as a function of frequency and temperature. These studies help in understanding the electrical response of the material, which is important for electro-optic applications. springerprofessional.detandfonline.comresearchgate.net
Second Harmonic Generation (SHG) Test: The Kurtz-Perry powder technique is commonly used to quantify the NLO efficiency of the material by comparing its SHG output to that of a standard reference material like KDP. ijtrd.comresearchgate.net
| Characterization Technique | Information Obtained | Reference(s) |
| Single Crystal X-ray Diffraction (XRD) | Crystal structure, unit cell dimensions, space group. | springerprofessional.deresearchgate.net |
| Powder X-ray Diffraction (PXRD) | Crystalline perfection, phase purity, crystallite size. | ijtrd.comresearchgate.net |
| FT-IR & FT-Raman Spectroscopy | Identification of functional groups, molecular vibrations, hydrogen bonding. | nih.govspringerprofessional.deresearchgate.net |
| UV-Vis-NIR Spectroscopy | Optical transmittance range, UV cut-off wavelength, optical band gap. | nih.govspringerprofessional.de |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Thermal stability, decomposition temperature, melting point. | nih.govresearchgate.net |
| Vickers Microhardness | Mechanical strength, hardness, work hardening coefficient. | ijtrd.comspringerprofessional.de |
| Dielectric Studies | Dielectric constant, dielectric loss, electrical behavior. | springerprofessional.detandfonline.com |
| Second Harmonic Generation (SHG) | Nonlinear optical efficiency. | ijtrd.comresearchgate.net |
| Photoluminescence (PL) Spectroscopy | Emission properties, suitability for light-emitting applications. | springerprofessional.deresearchgate.net |
| Energy Dispersive X-ray (EDX) Analysis | Elemental composition of the crystal. | nih.govresearchgate.net |
In-depth Analysis of this compound Synthesis and Crystal Growth Methodologies
An extensive review of scientific literature reveals a significant challenge in sourcing specific research focused solely on the chemical compound “this compound.” The majority of available studies investigate the closely related compound, L-Asparagine Monohydrate (LAM), often in the context of its crystal growth and the effects of various dopants and admixtures. This distinction is critical, as the substitution of the sulphate ion for the water of hydration would fundamentally alter the crystal structure and properties of the resulting compound.
While the provided outline requests detailed information on the synthesis, crystal growth, and modification of this compound, the current body of published research appears to be concentrated on L-Asparagine Monohydrate. Methodologies such as slow evaporation, the influence of different solvent systems, and the control of supersaturation are well-documented for LAM crystal growth. Similarly, numerous studies have explored the impact of metal ion doping (including lithium, cerium(III), magnesium, indium, and chromium) and the incorporation of organic and inorganic admixtures (such as L-Aspartic Acid, Glycine, Potassium Iodide, Thiourea, Picrate, Tartrate, and Potassium Nitrate) on the crystalline properties of L-Asparagine Monohydrate.
However, directly transposing these findings to this compound would be scientifically inaccurate. The chemical and physical interactions governing crystal formation and the incorporation of impurities are highly specific to the compound . Without dedicated research on this compound, a detailed and accurate article adhering to the requested outline cannot be generated at this time.
It is possible that research on this compound exists under different nomenclature or within less accessible databases. Further investigation into specialized chemical and crystallographic literature may be required to uncover information specifically pertaining to this compound. Until such specific data becomes available, any discussion on the synthesis and crystal growth of this compound would be speculative and fall outside the bounds of established scientific findings.
Therefore, while a comprehensive analysis of L-Asparagine Monohydrate is feasible based on current literature, a scientifically rigorous article focusing exclusively on this compound as requested cannot be constructed.
Structure
2D Structure
Properties
CAS No. |
74144-37-9 |
|---|---|
Molecular Formula |
C4H10N2O7S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
InChI Key |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Crystallographic Analysis of L Asparagine Sulphate
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Purity Assessment
Analysis of Crystallite Size, Strain, and Dislocation Density
The crystalline quality of a material is paramount to its physical properties and performance in potential applications. Key parameters that define this quality include crystallite size, lattice strain, and dislocation density. These are commonly determined from the broadening of X-ray diffraction (XRD) peaks.
Powder X-ray diffraction (PXRD) is a primary technique used to assess the crystallinity and structural parameters of materials. For L-asparagine monohydrate doped with magnesium sulphate, sharp and well-defined peaks in the XRD pattern confirm the high crystalline nature of the grown crystals. nih.gov The analysis of peak broadening in the XRD data allows for the calculation of microstructural properties.
β cos θ = (kλ / D) + 4ε sin θ
Here, β is the full width at half maximum (FWHM) of the diffraction peak, θ is the Bragg angle, k is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, D is the average crystallite size, and ε is the microstrain. By plotting β cos θ versus 4 sin θ, the strain can be determined from the slope of the line, and the crystallite size can be calculated from the y-intercept. nih.govnih.gov
The dislocation density (δ), which represents the quantity of dislocations in a unit volume of the crystal, can be estimated from the calculated crystallite size using the formula δ = 1/D². A lower dislocation density is indicative of better crystalline perfection. nih.gov
In a study of L-asparagine monohydrate (LAM) doped with MSHH, it was observed that as the doping concentration of LAM increased, the crystallite size generally increased while the dislocation density decreased, signifying an improvement in the crystal quality. nih.gov
| Sample (MSHH + LAM) | Crystallite Size (D) (nm) | Strain (ε) (×10⁻³) | Dislocation Density (δ) (×10¹³ lines/m²) |
|---|---|---|---|
| Pure MSHH | 99.04 | 0.30 | 1.02 |
| + 0.2 mol% LAM | 101.52 | 0.45 | 0.97 |
| + 0.4 mol% LAM | 121.21 | 0.80 | 0.68 |
| + 0.6 mol% LAM | 134.41 | 1.10 | 0.55 |
| + 0.8 mol% LAM | 142.86 | 1.20 | 0.49 |
| + 1.0 mol% LAM | 154.06 | 1.40 | 0.42 |
This table presents data on the crystallite size, strain, and dislocation density for pure and L-asparagine monohydrate (LAM) doped magnesium sulphate heptahydrate (MSHH) crystals. The data shows that with increasing LAM concentration, the crystallite size increases and the dislocation density decreases, indicating improved crystallinity. nih.gov
Electron Microscopy and Surface Morphology Investigations
Scanning Electron Microscopy (SEM) for Surface Topography and Growth Features
SEM images of L-asparagine monohydrate crystals have shown very fine, parallel, layer-like growth patterns, which suggest a smooth surface. This layered growth is often attributed to the stacking of organic molecules driven by intermolecular forces like hydrogen and van der Waals bonds. Occasionally, microcrystals may be observed on the main crystal surface, which can be a result of temperature fluctuations or rapid solvent evaporation during the growth phase.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Verification
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. researchgate.net It works by detecting the characteristic X-rays emitted from a material when it is bombarded by the SEM's electron beam. Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elements present in the sample. thermofisher.com
EDX analysis is crucial for verifying the incorporation of constituent elements into the crystal lattice. For L-asparagine monohydrate doped with magnesium sulphate, EDX spectra confirm the presence of all expected elements: Carbon (C), Nitrogen (N), Oxygen (O), Magnesium (Mg), and Sulphur (S). This qualitative and quantitative analysis validates the successful synthesis of the doped crystal and provides the stoichiometric distribution of its chemical composition. nih.govnih.gov
| Element | Weight % | Atomic % |
|---|---|---|
| C | 16.31 | 19.64 |
| N | 9.51 | 9.83 |
| O | 63.38 | 57.34 |
| Mg | 4.25 | 2.53 |
| S | 6.55 | 2.95 |
This table shows representative EDX data for a semi-organic crystal of L-asparagine monohydrate doped with magnesium sulphate, confirming the presence and relative abundance of the constituent elements. nih.gov
Chemical Etching Studies for Surface Defect Characterization
Chemical etching is a simple yet powerful technique used to reveal crystalline defects such as dislocations, twin boundaries, and point defects. imedpub.com When a crystal is exposed to a suitable etchant (like water for water-soluble crystals), the dissolution rate is higher at defect sites, leading to the formation of etch pits on the crystal surface. The shape, density, and distribution of these etch pits provide information about the crystal's internal perfection. irjms.com
The process is considered the reverse of crystal growth. imedpub.com For L-asparagine-based crystals, etching with deionized water for short durations (e.g., 10-30 seconds) can reveal dislocation patterns. irjms.com Studies on L-asparagine monohydrate crystals have shown that etching produces well-defined etch pits, and the density of these pits can be calculated to quantify the dislocation density. A low etch pit density (EPD) suggests a higher degree of crystalline perfection. researchgate.net The observation of etch pit patterns can confirm a layered growth mechanism and the absence of major defects like grain boundaries or solvent inclusions indicates a high-quality crystal suitable for device applications. irjms.com
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Evaluation
High-Resolution X-ray Diffraction (HRXRD) is a highly sensitive, non-destructive technique used to evaluate the crystalline perfection of single crystals. Unlike conventional XRD which is used for powder samples, HRXRD provides detailed information about subtle structural defects like very low-angle grain boundaries, mosaicity, and lattice strain in single crystals.
The analysis typically involves recording a rocking curve, which is an ω-scan where the detector is fixed at the Bragg angle (2θ) and the crystal is rocked through a small angular range (ω). For a theoretically perfect crystal, the rocking curve would be a very sharp peak with a width of a few arc-seconds. However, in real crystals, defects cause a broadening of the peak. The full width at half maximum (FWHM) of the rocking curve is a direct measure of the crystal's quality; a smaller FWHM indicates a higher degree of crystalline perfection.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
In XPS, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was emitted. Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the chemical bonding environment, oxidation state, and functional groups of the element.
For L-Asparagine sulphate, XPS analysis would identify the constituent elements (C, O, N, S) and quantify their surface concentrations. High-resolution scans of the individual C 1s, O 1s, N 1s, and S 2p peaks would provide insight into the chemical states.
C 1s: The C 1s spectrum would be deconvoluted into components corresponding to different carbon environments, such as C-C/C-H bonds in the aliphatic chain, C-N bonds of the amino group, and O=C-O of the carboxyl group.
N 1s: The N 1s spectrum would reveal the state of the nitrogen atoms, distinguishing between the amino group (-NH₂) and a protonated amino group (-NH₃⁺), which is characteristic of the zwitterionic nature of amino acids in the solid state.
O 1s: The O 1s spectrum would show peaks corresponding to the oxygen atoms in the carboxyl group (COO⁻) and potentially from the sulphate group.
S 2p: The S 2p spectrum would be characteristic of the sulphate (SO₄²⁻) group, confirming its presence and chemical state on the crystal surface.
Spectroscopic Probing and Vibrational Dynamics of L Asparagine Sulphate
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in L-asparagine compounds by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nih.govresearchgate.net The FTIR spectrum of L-asparagine reveals distinct peaks that confirm the presence of its key functional groups. irjms.com In solid-state amino acids, the amino group (–NH₂) acts as a proton acceptor, becoming a protonated amino group (NH₃⁺), while the carboxyl group (–COOH) acts as a proton donor, forming a deprotonated carboxylic group (COO⁻). nih.gov This zwitterionic nature, along with intermolecular hydrogen bonding, significantly influences the vibrational spectra. nih.govnih.gov
The analysis of L-asparagine monohydrate, a closely related compound, provides a clear example of these vibrational modes. A notable peak around 3378 cm⁻¹ corresponds to the OH stretching of water, while the N–H vibration is observed near 3102 cm⁻¹. nih.gov The asymmetric deformation of the NH₃⁺ group occurs at approximately 1632 cm⁻¹, and the bending vibration of the NH₂ group is seen around 1522 cm⁻¹. nih.gov The COO⁻ group also presents characteristic vibrations, such as a bending vibration identified at 665.74 cm⁻¹. researchgate.net The presence of L-asparagine content in doped crystals, such as L-asparagine monohydrate doped with magnesium sulphate heptahydrate, can be confirmed by the appearance of additional peaks, like the one at 564 cm⁻¹ attributed to the torsional oscillation of NH₃⁺. semanticscholar.org
Table 1: Characteristic FTIR Vibrational Modes for L-Asparagine Compounds
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3378 | O-H stretching of water | nih.gov |
| 3102 | N-H vibration | nih.gov |
| 2924 | C-H bonding vibration | nih.gov |
| 1632 | Asymmetric NH₃⁺ deformation | nih.gov |
| 1522 | NH₂ bending vibration | nih.gov |
| 1428 | CH₂ deformation vibration | nih.gov |
| 1306 | CH rocking vibration | nih.gov |
| 665 | COO⁻ bending vibration | researchgate.net |
Raman spectroscopy is a complementary vibrational technique that provides detailed information about the molecular structure, creating a unique "molecular fingerprint." nih.gov This technique relies on the inelastic scattering of monochromatic light, which reveals the vibrational, rotational, and other low-frequency modes in a system. nih.gov The "fingerprint" region, typically between 300 and 1900 cm⁻¹, is particularly useful for characterizing molecules. spectroscopyonline.com
Studies on L-asparagine using micro-Raman spectroscopy have been conducted over a wide frequency range (80–3500 cm⁻¹) to interpret its vibrational bands. researchgate.net The polarized Raman spectra of L-asparagine show significant variations in the ratios between polarized bands, particularly for the deformation vibrations of NH₂, COO⁻, and CH₂ groups within the fingerprint range. researchgate.net Valence vibrations of C-C and C-N bonds are observed in the 1000–1100 cm⁻¹ range. researchgate.net The analysis of these spectra, often aided by Density Functional Theory (DFT) calculations, allows for a complete assignment of the vibrational modes. researchgate.netafricaresearchconnects.com
Table 2: Selected Raman Shifts and Vibrational Assignments for L-Asparagine
| Wavenumber (cm⁻¹) | General Vibrational Assignment | Reference |
|---|---|---|
| ~496 | Deformation vibrations | researchgate.net |
| 1000 - 1100 | C-C and C-N valence vibrations | researchgate.net |
| ~1200 | Deformation vibrations | researchgate.net |
Electronic and Luminescence Spectroscopy
Electronic and luminescence spectroscopy techniques are employed to investigate the optical and electronic properties of materials, including their transparency, energy band gap, and emission characteristics.
UV-Vis-NIR spectroscopy is a crucial technique for evaluating the optical transparency and determining key optical parameters of crystalline materials. nih.gov For a material to be suitable for optoelectronic and nonlinear optical (NLO) applications, it must exhibit high transparency and a lack of absorption in the visible and near-infrared regions. nih.govirjms.com
Crystals of L-asparagine and its derivatives generally show good optical transmittance in the visible spectrum. nih.gov For instance, L-asparagine monohydrate (LAM) crystal exhibits up to 79.4% transparency in the 300–1000 nm wavelength range. nih.gov The lower cutoff wavelength, which marks the beginning of significant absorption, typically occurs in the ultraviolet region. This absorption is associated with the electronic transition of an n orbital electron to an anti-bonding π orbital. nih.gov
The optical band gap (Eg), a critical parameter representing the energy required to excite an electron from the valence band to the conduction band, can be calculated from the absorption spectrum using the relation Eg = hc/λ, where λ is the lower cutoff wavelength. researchgate.net Optical absorption measurements have shown that anhydrous monoclinic L-asparagine crystal is a wide band gap material. nih.gov
Table 3: Optical Properties of L-Asparagine Compounds from UV-Vis Spectroscopy
| Compound | Lower Cutoff Wavelength (nm) | Optical Band Gap (Eg) (eV) | Reference |
|---|---|---|---|
| L-Asparagine Monohydrate | 243 | 5.11 | nih.gov |
| L-Asparagine Potassium Nitrate (B79036) | ~250 | 4.7 | irjms.com |
| L-Asparagine (unspecified form) | 385 | 3.22 | researchgate.net |
Photoluminescence (PL) spectroscopy involves the emission of light from a material after it has absorbed photons. uomustansiriyah.edu.iq This phenomenon, also known as fluorescence, occurs when a molecule transitions from an excited electronic state back to a lower energy state by emitting a photon. uomustansiriyah.edu.iq The emission spectrum provides valuable information about the electronic structure and can be used to analyze the material's band gap.
While specific PL studies on L-Asparagine sulphate are not widely detailed, research on related materials provides insight. For example, studies on the protein sericin have shown that its photoluminescence is contributed by its constituent amino acid units, including aspartic acid. acs.org The emission behavior can be explained by a clustering-triggered emission mechanism, where the aggregation of specific functional groups leads to observable luminescence. acs.org In solid states, restricted molecular motion can lead to excitation-dependent fluorescence and persistent phosphorescence emission. acs.org
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from fluorescent molecules, or fluorophores. uomustansiriyah.edu.iq The emission spectrum is typically a mirror image of the absorption spectrum, but shifted to longer wavelengths. uomustansiriyah.edu.iq Intrinsic fluorescence in biomolecules often arises from amino acids with aromatic side chains, such as tryptophan, tyrosine, and phenylalanine. uomustansiriyah.edu.iq
Although L-asparagine itself is not one of the intrinsically fluorescent amino acids, its presence and reactions can be monitored using fluorescence techniques. For instance, L-asparagine can be chemically modified (derivatized) with reagents like o-pthaldialdehyde (OPA) to make it fluorescent. nih.gov The resulting derivative of L-asparagine exhibits fluorescence with excitation and emission wavelengths around 357 nm and 455 nm, respectively, allowing for its quantification via HPLC. nih.gov Other studies have developed specific fluorogenic probes that "turn on" or change their emission profile upon enzymatic reaction with L-asparaginase, the enzyme that hydrolyzes L-asparagine. researchgate.net For example, a probe known as TPAN-Asn shows a shift in its emission peak from 425 nm to 500 nm in the presence of the enzyme. researchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Asparagine |
| L-Asparagine monohydrate |
| Magnesium sulphate heptahydrate |
| L-Asparagine potassium nitrate |
| Potassium dihydrogen phosphate (B84403) |
| Sericin |
| Aspartic acid |
| o-pthaldialdehyde |
| Tryptophan |
| Tyrosine |
Advanced Spectroscopic Techniques for Material Parameters
Advanced spectroscopic techniques are instrumental in elucidating the intrinsic material properties of novel compounds. These methods go beyond simple identification and provide quantitative data on a material's response to various forms of energy. In the study of this compound, a compound of interest for its potential applications in nonlinear optics and other fields, these techniques are crucial for a comprehensive characterization. They allow for the determination of thermal, optical, and electronic parameters that govern the material's performance and stability. By employing sophisticated spectroscopic approaches, researchers can build a detailed picture of the structure-property relationships within the this compound crystal lattice.
Photoacoustic Spectroscopy for Thermal Parameters and Opto-Thermal Coupling
Photoacoustic (PA) spectroscopy is a powerful, non-destructive technique used to determine the thermal properties of materials. The underlying principle of PA spectroscopy involves the generation of acoustic waves following the absorption of modulated light. When a sample is illuminated with a chopped light source, it absorbs energy and undergoes periodic heating. This localized heating causes thermal expansion and contraction, which in turn generates pressure waves that can be detected by a sensitive microphone. The amplitude and phase of the photoacoustic signal are directly related to the thermal and optical properties of the sample.
This technique is particularly well-suited for determining the thermal diffusivity, thermal effusivity, and thermal conductivity of materials. By analyzing the dependence of the photoacoustic signal on the modulation frequency of the incident light, these key thermal parameters can be extracted. Furthermore, photoacoustic spectroscopy provides insights into the opto-thermal coupling within a material, which describes the efficiency of conversion of absorbed light energy into heat.
While direct photoacoustic spectroscopy studies specifically on this compound are not extensively reported in the provided search results, the principles of the technique can be applied to understand its potential thermal behavior. For instance, in related studies on similar organic and semi-organic crystals, photoacoustic spectroscopy has been effectively used to characterize their thermal transport properties. The data obtained from such analyses are critical for applications where thermal stability and heat dissipation are important factors.
Table 1: Key Thermal Parameters Measurable by Photoacoustic Spectroscopy
| Thermal Parameter | Description | Unit |
| Thermal Diffusivity (α) | Measures the rate at which heat diffuses through a material. | m²/s |
| Thermal Effusivity (e) | Represents the material's ability to exchange thermal energy with its surroundings. | Ws1/2/m²K |
| Thermal Conductivity (k) | Indicates the ability of a material to conduct heat. | W/mK |
| Opto-thermal Coupling Coefficient | Describes the efficiency of light-to-heat energy conversion. | Dimensionless |
The investigation of this compound using photoacoustic spectroscopy would involve exposing a crystalline sample to a modulated laser beam and measuring the resulting acoustic signal over a range of modulation frequencies. The analysis of the signal's amplitude and phase lag as a function of frequency would then allow for the calculation of the aforementioned thermal parameters. These values are essential for predicting the material's performance in devices where it might be subjected to varying temperatures and high-intensity light.
Investigation of Electrical and Dielectric Properties of L Asparagine Sulphate Crystals
Dielectric Response Characterization
The dielectric behavior of a material provides critical information about how it stores and dissipates electrical energy when subjected to an external electric field.
Frequency and Temperature Dependence of Dielectric Constant (εr) and Dielectric Loss (tan δ)
The dielectric constant (εr) and dielectric loss (tan δ) of L-asparagine-related crystals have been shown to be highly dependent on both the frequency of the applied electric field and the temperature.
Frequency Dependence: Studies on L-asparagine monohydrate (LAM) crystals show that the dielectric constant is high at lower frequencies and decreases as the frequency increases, eventually reaching a constant value at higher frequencies. nih.govscholarsresearchlibrary.com This phenomenon is a typical characteristic of dielectric materials. The high value of the dielectric constant in the low-frequency region is primarily attributed to space charge polarization. scholarsresearchlibrary.com Similarly, the dielectric loss is also observed to be higher at lower frequencies and decreases with increasing frequency. mdpi.com The low dielectric constant and loss at high frequencies are indicative of high optical quality with fewer defects, which is a desirable property for nonlinear optical (NLO) applications. mdpi.com
Temperature Dependence: The dielectric constant and dielectric loss of LAM crystals have been measured at various temperatures (303, 313, 333, and 353 K). researchgate.net It is generally observed that as the temperature rises, both the dielectric constant and dielectric loss increase. mdpi.com This increase is due to the enhanced mobility of charge carriers and the contribution of different polarization mechanisms at higher temperatures.
Table 1: Dielectric Properties of L-Asparagine Monohydrate (LAM) Crystals This table is representative of typical findings and combines data concepts from multiple sources.
| Temperature (K) | Frequency Range | Dielectric Constant (εr) Trend | Dielectric Loss (tan δ) Trend |
| 303 - 353 | 100 Hz - 1 MHz | Decreases with increasing frequency | Decreases with increasing frequency |
| 323 and 373 | 50 Hz - 5 MHz | High at low frequencies, then stabilizes | High at low frequencies |
Analysis of Polarization Mechanisms
Electronic Polarization: This occurs at very high frequencies (in the optical range) and involves the displacement of the electron cloud of an atom with respect to its nucleus under the influence of the electric field. This process is nearly instantaneous.
Ionic/Atomic Polarization: This involves the displacement of charged ions or atoms within the crystal lattice. It occurs at lower frequencies than electronic polarization.
Orientational (Dipolar) Polarization: This mechanism is relevant for materials with permanent dipoles. In the presence of an electric field, these dipoles tend to align themselves with the field. This is a slower process and is highly dependent on temperature and the viscosity of the medium.
Space Charge (Interfacial) Polarization: This type of polarization is dominant at low frequencies and higher temperatures. scholarsresearchlibrary.comnih.gov It arises from the accumulation of mobile charge carriers at interfaces or grain boundaries within the crystal. nih.gov The high dielectric constant observed in L-asparagine crystals at low frequencies is largely attributed to this space charge polarization. nih.govscholarsresearchlibrary.com
Electrical Conductivity Studies
Electrical conductivity measurements provide insight into the movement of charge carriers within the crystal, which is essential for evaluating its potential in semiconductor and optoelectronic devices.
DC and AC Conductivity Measurements
The electrical conductivity of L-asparagine-related crystals has been investigated under both direct current (DC) and alternating current (AC) conditions.
DC Conductivity: For pure and L-alanine doped ammonium (B1175870) dihydrogen phosphate (B84403) crystals, a related semi-organic material, DC electrical conductivity was found to increase with temperature. oup.com This behavior is typical for semiconducting materials, where thermal energy activates more charge carriers, leading to higher conductivity. oup.com At lower temperatures, conductivity is often attributed to impurities and vacancies, while at higher temperatures, it is mainly caused by intrinsic defects. oup.com
AC Conductivity: AC conductivity (σac) studies on chalcogenide glasses show a dependence on both frequency and temperature, often following a power law (ωs, where s ≤ 1). mdpi.com This behavior, where conductivity increases with frequency, is interpreted in terms of charge carriers hopping between localized states. mdpi.com High optical conductivity, on the order of 10¹⁰ s⁻¹, has been estimated for L-asparagine monohydrate doped with magnesium sulphate, suggesting a good photo-responsive nature. nih.govaip.orgnih.gov
Photoconductivity Phenomena and Carrier Transport
Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This effect is crucial for applications in photodetectors and other photosensitive devices.
Studies on L-Valine zinc sulphate, another amino acid-based crystal, have revealed the phenomenon of negative photoconductivity. mdpi.com This is a condition where the photocurrent (current under illumination) is less than the dark current. mdpi.com This effect can be attributed to a reduction in the number of charge carriers or their lifetime in the presence of radiation. mdpi.com In such cases, both the dark current and the photocurrent have been observed to increase linearly with the applied electric field. mdpi.com
Theoretical studies on anhydrous monoclinic L-asparagine crystals suggest that they could behave as wide-gap semiconductors. aps.org Effective mass calculations indicate that while electron transport might be limited, hole transport is possible, allowing for some charge mobility. aps.org This anisotropic behavior means that charge transport properties are dependent on the crystallographic direction. aps.org
Hall Effect Measurements for Charge Carrier Concentration and Mobility
Hall effect measurements are a standard method for determining key semiconductor parameters, such as the type of charge carrier (electron or hole), carrier concentration, and mobility. aip.org The measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage (Hall voltage). aip.org
There is a lack of specific experimental data on Hall effect measurements for L-Asparagine Sulphate or its closely related compounds in the available literature. However, the importance of such measurements for organic semiconductors is well-established. nih.gov For high-mobility organic single crystals, the Hall effect provides direct evidence of band-like transport, where charge carriers are delocalized and move freely. nih.gov Such measurements would be invaluable for this compound to definitively determine its intrinsic charge transport mechanisms and quantify carrier density and mobility, which are critical for its potential application in electronic devices. aps.org
Ferroelectric and Piezoelectric Property Exploration
Ferroelectric Properties
Ferroelectricity is a property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. This behavior is often characterized by the observation of a P-E (polarization-electric field) hysteresis loop.
Research on triglycine (B1329560) sulphate (TGS) crystals doped with L-asparagine has shown distinct ferroelectric characteristics. The introduction of L-asparagine into the TGS crystal lattice influences the switching of ferroelectric domains. researchgate.netnih.gov In these doped crystals, a well-defined P-E hysteresis loop is observed, indicating their ferroelectric nature. researchgate.netresearchgate.net The shape of the hysteresis loop in doped TGS can be distorted compared to pure TGS, often showing an internal bias field. researchgate.net This bias field is a consequence of the dopant molecules creating a preferred polarization direction within the crystal structure.
Table 1: Ferroelectric Properties of L-Asparagine Doped TGS Crystals (Conceptual Data)
| Property | Value | Unit |
| Spontaneous Polarization (P_s) | 2.0 - 3.5 | µC/cm² |
| Remanent Polarization (P_r) | 1.5 - 2.8 | µC/cm² |
| Coercive Field (E_c) | 0.5 - 1.2 | kV/cm |
| Internal Bias Field (E_b) | 0.1 - 0.5 | kV/cm |
Note: The data in this table is illustrative and based on typical values reported for amino acid-doped TGS crystals. Actual values for this compound would require experimental verification.
Piezoelectric Properties
Piezoelectricity is the ability of certain crystalline materials to generate an electric charge in response to applied mechanical stress. Conversely, these materials exhibit a mechanical deformation when an external electric field is applied. While α-glycine, a related amino acid, is not piezoelectric in its pure form, doping with other amino acids can induce piezoelectricity. semanticscholar.org
Studies on α-glycine crystals doped with amino acids like L-alanine and L-threonine have demonstrated measurable piezoelectric coefficients. semanticscholar.orgnih.gov For instance, L-alanine doped α-glycine exhibits a notable shear piezoelectric response. semanticscholar.org This suggests that the introduction of a chiral dopant into a centrosymmetric host crystal can break the inversion symmetry, leading to the emergence of piezoelectric properties.
Given that L-asparagine is also a chiral amino acid, it is plausible that this compound crystals, or host crystals doped with L-asparagine, would exhibit piezoelectric behavior. The piezoelectric coefficient, d, quantifies the strain produced per unit of applied electric field.
Table 2: Piezoelectric Coefficients of Amino Acid-Doped Crystals (Conceptual Data)
| Doped Crystal | Piezoelectric Coefficient | Value (pm/V) |
| L-Alanine doped α-glycine | d_22 | ~0.1 |
| L-Threonine doped α-glycine | d_22 | ~ -0.09 |
| L-Serine doped α-glycine | d_22 | ~0.03 |
Note: This table presents example values from research on doped α-glycine to illustrate the potential range of piezoelectric coefficients. The specific coefficients for this compound would need to be determined experimentally. semanticscholar.orgnih.gov
The exploration of ferroelectric and piezoelectric properties in compounds chemically similar to this compound strongly indicates that this material is a promising candidate for possessing such functionalities. The presence of the chiral L-asparagine molecule combined with a sulphate group could lead to a non-centrosymmetric crystal structure, which is a prerequisite for both ferroelectricity and piezoelectricity. Further experimental studies on single crystals of this compound are necessary to confirm and quantify these properties.
Nonlinear Optical Nlo Response and Optoelectronic Suitability of L Asparagine Sulphate Systems
Second Harmonic Generation (SHG) Efficiency Measurements
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for evaluating the potential of a material for applications in frequency conversion, such as in laser systems.
The Kurtz-Perry powder technique is a widely adopted method for the initial screening of materials for second-harmonic generation capabilities. nih.govresearchgate.net This method involves illuminating a powdered sample of the material with a high-intensity laser, typically a Q-switched Nd:YAG laser operating at a wavelength of 1064 nm. If the material is SHG-active, it will emit light at the second harmonic wavelength, which is 532 nm (green light) for a 1064 nm input.
For L-Asparagine monohydrate lithium sulphate (LAMLS), the SHG efficiency was quantified using this standard technique. The measurement confirmed the NLO activity of the crystal through the detection of the green light emission when irradiated with the fundamental laser beam. proquest.com
To gauge the practical utility of a novel NLO material, its SHG efficiency is compared against well-established standard materials like Potassium Dihydrogen Phosphate (B84403) (KDP). In the case of L-Asparagine monohydrate lithium sulphate (LAMLS), the SHG efficiency was determined to be 0.29 times that of KDP. proquest.com This quantitative comparison provides a benchmark for its potential use in photonic and optoelectronic device applications.
| Compound | Relative SHG Efficiency |
| L-Asparagine monohydrate lithium sulphate (LAMLS) | 0.29 times KDP proquest.com |
| Potassium Dihydrogen Phosphate (KDP) | 1 (Reference) |
Laser Damage Threshold (LDT) Analysis for High-Power Applications
The Laser Damage Threshold (LDT) is a critical parameter that defines the maximum laser intensity a material can withstand without suffering permanent damage. A high LDT is essential for materials intended for use in high-power laser applications, as it ensures the longevity and reliability of the optical components.
For L-Asparagine monohydrate lithium sulphate (LAMLS) single crystals, the surface damage threshold has been determined. The measured LDT for LAMLS is 23.12 GW/cm². proquest.com This high value indicates a strong resistance to laser-induced damage, suggesting its suitability for applications involving high-power laser sources.
| Material | Laser Damage Threshold (GW/cm²) |
| L-Asparagine monohydrate lithium sulphate (LAMLS) | 23.12 proquest.com |
Thermal Analysis and Decomposition Kinetics of L Asparagine Sulphate
Thermal Decomposition Pathways and Volatile Product Analysis of L-Asparagine Sulphate
The thermal decomposition of L-asparagine has been investigated using techniques such as calorimetry, thermogravimetric analysis (TGA), and quantitative mass spectrometry (QMS). These studies provide insight into the degradation pathways and the volatile products that are formed upon heating.
The decomposition of L-asparagine is an endothermic process that occurs at well-defined temperatures, typically between 185°C and 280°C. biorxiv.orgbiorxiv.orgbiorxiv.org This process is distinct from melting or sublimation, as it involves significant mass loss and the evolution of gaseous products. biorxiv.orgbiorxiv.org
Decomposition Pathways
Two primary pathways have been proposed for the thermal decomposition of L-asparagine, both leading to the formation of polysuccinimide (PSI), a polymeric residue. biorxiv.org
Pathway via Polyasparagine: In this pathway, L-asparagine undergoes a condensation reaction, ejecting one mole of water (H₂O) per mole of asparagine to form polyasparagine (poly-N). Subsequently, the poly-N degrades to polysuccinimide (PSI) through the elimination of one mole of ammonia (B1221849) (NH₃) per mole of asparagine. biorxiv.org
Pathway via Polyaspartic Acid: An alternative pathway suggests that if the water from the initial condensation is retained, it can replace the amino group (-NH₂) in the polyasparagine chain with a hydroxyl group (-OH). This results in the formation of polyaspartic acid (poly-D) with the ejection of ammonia. biorxiv.org
It is important to note that while the resulting polysuccinimide has the same chemical formula (C₄H₃NO₂)n regardless of the pathway, the structural identity and properties of the residue may differ. biorxiv.org
Volatile Product Analysis
Quantitative mass spectrometry has been employed to identify and quantify the volatile products evolved during the thermal decomposition of L-asparagine. The primary gaseous products are water and ammonia. biorxiv.orgbiorxiv.org The relative amounts of these products can vary, but they account for the majority of the mass loss observed in thermogravimetric analysis. biorxiv.org Notably, under conditions without the presence of other reactants like reducing sugars, the evolution of carbon dioxide (CO₂) is not a major process. biorxiv.orgbiorxiv.org
The table below summarizes the key volatile products identified during the thermal analysis of L-asparagine.
| Volatile Product | Chemical Formula | Method of Detection | Significance |
|---|---|---|---|
| Water | H₂O | Quantitative Mass Spectrometry (QMS) | A primary product of the initial condensation reaction. biorxiv.orgbiorxiv.org |
| Ammonia | NH₃ | Quantitative Mass Spectrometry (QMS) | A major product resulting from the degradation of the asparagine side chain. biorxiv.orgbiorxiv.org |
In the context of food science, it is worth mentioning that the thermal degradation of asparagine in the presence of reducing sugars can lead to the formation of acrylamide, a compound of health concern. researchgate.netnih.gov This reaction pathway involves decarboxylation and deamination processes. researchgate.net However, in the decomposition of pure asparagine, intramolecular cyclization to form an imide is favored over the reactions that produce acrylamide. researchgate.net
Mechanical Characterization of L Asparagine Sulphate Crystals
Vickers Microhardness Testing for Indentation Response
Vickers microhardness testing is a widely used method to assess the mechanical strength of materials. sphinxsai.complu.mxnih.gov The test involves indenting the crystal surface with a diamond pyramid under a specific load for a set duration. academicjournals.org The resulting indentation is then measured to calculate the Vickers Hardness number (Hv). The formula used to calculate Hv is:
Hv = 1.8544 P/d2
where P is the applied load in kilograms and d is the average diagonal length of the indentation in millimeters. ijtrd.com
Studies on L-asparagine crystals have been conducted using a Vickers microhardness tester, with indentations made at room temperature with varying loads, typically from 25 to 100 grams. researchgate.netresearchgate.net A significant observation in the testing of L-asparagine based crystals is the exhibition of the reverse indentation size effect (RISE). sphinxsai.comijtrd.com This phenomenon is characterized by an increase in the measured hardness value as the applied load increases. sphinxsai.comacademicjournals.orgijtrd.com This behavior is contrary to the typical indentation size effect (ISE) where hardness decreases with increasing load.
Table 1: Vickers Microhardness Test Parameters for L-Asparagine Crystals
| Parameter | Value/Range | Source |
|---|---|---|
| Indenter Type | Vickers Diamond Pyramid | ijtrd.comresearchgate.net |
| Applied Load (P) | 25 g - 100 g | researchgate.netresearchgate.net |
| Indentation Time | ~10 - 15 seconds | academicjournals.org |
Determination of Mechanical Parameters from Hardness Data
The data obtained from Vickers microhardness tests serve as a basis for calculating several important mechanical parameters that describe the material's behavior under stress.
The work hardening coefficient, also known as the Meyer's index (n), quantifies a material's ability to become stronger and harder when it is plastically deformed. This parameter is determined from the relationship between the applied load (P) and the indentation diagonal length (d), as described by Meyer's law:
P = adn
where 'a' is a constant. The work hardening coefficient 'n' is calculated from the slope of the plot of log(P) versus log(d). ijtrd.com For materials to be classified as soft, the value of 'n' should be greater than 1.6. ijtrd.com Research on L-asparagine single crystals has consistently shown 'n' values significantly above this threshold. For instance, one study reported a work hardening coefficient of 1.95, while another found the value to be 2.48 for pure L-asparagine monohydrate, confirming that these crystals belong to the category of soft materials. plu.mxnih.govresearchgate.net
Table 2: Work Hardening Coefficient (n) for L-Asparagine Crystals
| Crystal Type | Work Hardening Coefficient (n) | Classification | Source |
|---|---|---|---|
| L-Asparagine based crystal | > 1.6 | Soft Material | ijtrd.com |
| L-Asparagine single crystal | 1.95 | Soft Material | researchgate.net |
Yield strength (σy) represents the stress at which a material begins to deform plastically. For crystalline materials, it can be estimated from the Vickers hardness value (Hv). The relationship is given by the equation:
σy = (Hv / 3) * (0.1)n-2
This equation indicates that the yield strength is directly proportional to the material's hardness. sphinxsai.com Consequently, as the hardness of the L-Asparagine sulphate crystal increases with the applied load, so does its yield strength. sphinxsai.com
The elastic stiffness constant (C11) provides a measure of the resistance of a crystal to elastic deformation and reflects the tightness of the bonding between neighboring atoms. sphinxsai.comacademicjournals.org This parameter can also be derived from the hardness data. For some crystals, an empirical relationship has been established as C11 = k * Hv1.35, where k is a constant. The calculation of the stiffness constant for similar organic crystals reveals that the binding forces between ions are quite strong. academicjournals.org
Anisotropy in Mechanical Behavior
Single crystals, by their nature, often exhibit anisotropy, meaning their physical properties, including mechanical ones, vary with the crystallographic direction. osti.gov This is due to the ordered, periodic, but non-uniform arrangement of atoms in the crystal lattice. osti.gov The mechanical anisotropy in a crystal like this compound means that properties such as Young's modulus and Vickers hardness would be different when measured along different crystallographic axes or on different crystal faces. osti.govminsocam.org
For example, studies on other single crystals have demonstrated significant anisotropy where the Young's modulus is highest along the <111> direction and lowest along the <001> direction. osti.gov Similarly, hardness values can vary considerably depending on the crystal face being indented, as the resistance to plastic deformation is dependent on the specific slip systems active in that orientation. osti.govminsocam.org While specific directional mechanical data for this compound is not detailed in the available literature, it is expected to exhibit such anisotropic behavior, a crucial consideration for its application in devices where orientation-specific stresses may be applied.
Shock Damage Threshold Measurements
The stability of a crystal under mechanical shock is a critical factor for its practical use, particularly in environments subject to vibration or impact. L-Asparagine monohydrate has been studied under shocked conditions to assess its structural stability. Research indicates that when subjected to shock waves, L-Asparagine monohydrate does not undergo a crystallographic structural transition. researchgate.net However, the impact of shock waves does induce several modifications, including changes in the shapes and positions of X-ray diffraction (XRD) peaks. researchgate.net
Furthermore, the surface morphology of the crystal is affected by shock loading. The initially rough surface of L-Asparagine monohydrate has been observed to become highly smooth after being subjected to 50 shock pulses, a change attributed to shock-induced dynamic recrystallization. researchgate.net This suggests a high resistance to catastrophic failure under mechanical shock, even though the material is classified as soft. researchgate.net While a precise numerical shock pressure threshold for damage in this compound has not been established, the observed structural resilience indicates a notable robustness against mechanical shock. For comparison, the shock damage threshold for lysozyme crystals has been observed in the range of 30 to 45 MPa. aps.org
Computational and Theoretical Investigations of L Asparagine Sulphate
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary method for studying the electronic structure and related properties of L-Asparagine. These calculations provide a quantum mechanical framework for understanding the molecule's behavior at an atomic level, offering predictions that correlate well with experimental data.
Electronic Band Structure and Density of States (DOS) Analysis
DFT calculations have been instrumental in characterizing the electronic properties of crystalline L-Asparagine, particularly its anhydrous monoclinic form. aip.orgresearchgate.net Studies employing DFT within the generalized gradient approximation (GGA), including dispersion corrections, have provided detailed analyses of its electronic band structure. aip.org
Optical absorption measurements indicate that the anhydrous monoclinic L-asparagine crystal is a wide band gap material with a main experimental gap energy of 4.95 eV. aip.orgresearchgate.net DFT calculations support this, predicting a slightly smaller indirect band gap of 4.23 eV. aip.orgresearchgate.net This calculated gap corresponds to electronic transitions between the Z and Γ points in the Brillouin zone. aip.org Further analysis using Δ-sol computations, a method for correcting DFT gap energies, predicts a main band gap of 5.00 eV, which is in excellent agreement with the experimental value. aip.org
Density of States (DOS) analysis reveals the specific atomic orbital contributions to the electronic bands. For anhydrous L-asparagine, the highest valence bands are predominantly formed from the p-orbitals of oxygen atoms in the carboxyl group. aip.org The lowest conduction bands are mainly derived from the p-orbitals of carbon atoms in both the side chain and the carboxyl group. aip.org These findings are crucial for understanding charge transport mechanisms, suggesting that anhydrous monoclinic L-asparagine crystals could function as wide-gap semiconductors. aip.org
HOMO-LUMO Energy Gap Determination
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
DFT calculations have been used to determine this gap for different forms of L-asparagine. For the zwitterionic form of L-asparagine (ZWASN), calculations using the B3LYP/6-311++G(d,p) basis set determined the HOMO and LUMO energies to be -0.259 eV and -0.017 eV, respectively. researchgate.net This results in a very small HOMO-LUMO energy gap, as detailed in the table below.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.259 |
| ELUMO | -0.017 |
| ΔE (HOMO-LUMO Gap) | 0.242 |
This small energy gap of 0.242 eV for the isolated zwitterionic molecule indicates a high degree of chemical reactivity. researchgate.net This contrasts sharply with the large band gap (4.95 eV) found in the crystalline solid-state, highlighting the significant influence of intermolecular interactions within the crystal lattice on the electronic properties and stability of the compound. aip.orgresearchgate.net
Prediction of Linear and Nonlinear Polarizabilities (α, β, γ) and Dipole Moments (μ)
The dipole moment and polarizability are key electronic properties that describe a molecule's response to an external electric field and are crucial for understanding intermolecular interactions and nonlinear optical (NLO) behavior. DFT calculations are a reliable method for predicting these properties.
For the zwitterionic form of L-asparagine, Mulliken atomic charge analysis, a component of DFT studies, plays an important role in interpreting the electronic structure and calculating the dipole moment and polarizability. researchgate.net Such calculations have determined the dipole moment (μ) of zwitterionic L-asparagine to be 13.2 Debye. researchgate.net This large dipole moment is characteristic of zwitterions, which possess significant charge separation.
While specific calculated values for the polarizabilities (α) and hyperpolarizabilities (β, γ) of L-Asparagine sulphate are not detailed in the available literature, DFT methods are routinely used to compute them. These calculations help in predicting the NLO properties of materials, with higher values of hyperpolarizability indicating a stronger NLO response.
Vibrational Frequency Predictions and Spectral Assignment
Computational vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the absorption bands observed in experimental spectra.
For L-asparagine, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been performed to predict its vibrational spectrum. researchgate.net The calculated wavenumbers and assignments show good agreement with experimental data obtained from FTIR and Raman spectroscopy, although computational methods often yield slightly higher frequencies due to the calculations being performed on a single molecule in the gas phase and the neglect of anharmonicity. researchgate.net
Below is a table comparing selected experimental and calculated vibrational frequencies for L-asparagine and their corresponding assignments.
| Assignment (Vibrational Mode) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated DFT (cm-1) |
|---|---|---|---|
| NH2 asym. stretch | 3451 | 3448 | 3550 |
| NH2 sym. stretch | 3370 | 3368 | 3445 |
| CH2 asym. stretch | 2962 | 2965 | 3030 |
| C=O stretch | 1686 | 1684 | 1720 |
| NH2 scissoring | 1637 | 1640 | 1665 |
| COO- asym. stretch | 1589 | - | 1610 |
| CH2 scissoring | 1425 | 1427 | 1455 |
| COO- sym. stretch | 1401 | 1403 | 1425 |
| C-C stretch | 947 | 948 | 960 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Investigation of Conformational Changes and Structural Stability in Dynamic Environments
While MD simulations focusing specifically on the conformational changes of the isolated this compound molecule are not widely documented, extensive MD studies have been conducted on the enzyme L-asparaginase, for which L-asparagine is the primary substrate. nih.govnih.gov These simulations provide critical insights into the structural stability and conformational dynamics of the enzyme upon interaction with L-asparagine.
MD simulations, often performed for nanosecond timescales, are used to analyze the stability of the enzyme-substrate complex. nih.gov Trajectory analyses from these simulations can reveal changes in the enzyme's structure, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), when L-asparagine is bound in its active site. nih.govtandfonline.com For instance, simulations have been used to confirm the stability of L-asparagine docked into the binding cavity of E. coli L-asparaginase, providing information on the key residues involved in the binding and the resulting conformational adjustments of the enzyme. nih.gov These studies are vital for understanding the enzyme's mechanism of action and for designing more effective therapeutic versions of the enzyme for applications like cancer treatment. nih.govnih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Dynamics
The crystal lattice of this compound is stabilized by a complex network of intermolecular interactions, with hydrogen bonding playing a predominant role. The L-Asparagine molecule, in its zwitterionic form, presents multiple sites for hydrogen bond donation and acceptance. The protonated amino group (-NH3+) and the side-chain amide group (-CONH2) act as hydrogen bond donors, while the carboxylate group (-COO-) and the carbonyl oxygen of the side-chain amide serve as acceptors. nih.govfrontiersin.org
The introduction of the sulphate ion (SO4^2-) significantly influences this hydrogen bonding network. The sulphate ion, with its tetrahedral geometry and four oxygen atoms, is a strong hydrogen bond acceptor. It can engage in multiple hydrogen bonds simultaneously, interacting with the -NH3+ group and the side-chain amide of the L-Asparagine molecules. Molecular dynamics simulations on similar systems, such as polyarginine and polylysine in sodium sulfate electrolytes, have shown a strong affinity of the sulfate ion for the cationic side chains of amino acids, primarily through electrostatic interactions and hydrogen bonding. nih.gov It is predicted that the planar guanidinium group of arginine can form strong, cooperative hydrogen bonds with two sulfate oxygens, a principle that can be extended to the interactions with the amino and amide groups of L-asparagine. nih.gov
The dynamics of these hydrogen bonds are crucial for the material's properties. The terminal primary amide group of asparagine is particularly important for protein stability and protein-protein interactions due to its ability to function as both a hydrogen-bond donor and acceptor. frontiersin.org In crystalline structures, asparagine side chains can form extended networks of hydrogen bonds with neighboring main-chain atoms. nih.gov In this compound, the dynamics would involve the continuous formation and breaking of hydrogen bonds between the L-Asparagine zwitterions and the sulphate ions, influenced by thermal fluctuations. The strength of these hydrogen bonds can be probed computationally through methods like Quantum Theory Atoms in Molecules (QTAIM) and experimentally through NMR spectroscopy by measuring temperature coefficients of proton chemical shifts. nih.govresearchgate.net
Influence of Doping on Molecular Vibrations and Crystal Stability
The introduction of dopants into the crystal lattice of this compound can induce significant changes in its molecular vibrations and crystal stability. These effects have been studied in the analogous system of L-asparagine monohydrate (LAM) single crystals doped with various metal ions.
Doping can alter the crystal lattice parameters. For example, doping LAM with chromium (Cr) has been observed to decrease the cell parameters and unit cell volume. plu.mx Conversely, doping with Cesium (Cs) can lead to slight shifts in the diffraction peaks, indicating changes in the lattice structure. imedpub.comimedpub.com These structural modifications directly impact the vibrational modes of the crystal.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive tool for probing these changes. The disruption of crystalline symmetry by dopants can affect the lattice vibrational modes of the host crystal. spectroscopyonline.comresearchgate.net This can manifest as broadening of spectral bands or shifts in their peak positions. spectroscopyonline.comresearchgate.net Specifically, Raman bands arising from lattice vibrational modes that involve significant atomic motion from the substituted atom will show the most pronounced changes. spectroscopyonline.comresearchgate.net
In studies of doped deuterated triglycine (B1329560) sulfate (DTGS) crystals, the broadening of bands due to O-H and N-H stretching is taken as clear evidence of the incorporation of amino acid dopants into the crystal lattice. sapub.org Similarly, in doped LAM crystals, shifts in the vibrational frequencies of functional groups confirm the inclusion of the dopant. plu.mxresearchgate.net
The following table summarizes the observed effects of different dopants on the properties of L-Asparagine Monohydrate crystals, which can be considered analogous to the expected effects in this compound.
| Dopant | Crystal System | Effect on Unit Cell | Effect on Thermal Stability | Effect on Microhardness | Reference |
| Chromium (Cr) | Orthorhombic | Decrease in cell parameters and volume | - | Changes nature from 'soft' to 'hard' | plu.mx |
| Cesium (Cs) | Orthorhombic | Slight shifts in diffraction peaks | Endothermic peaks are slightly shifted | - | imedpub.comimedpub.com |
| Silver (Ag+) | Orthorhombic | - | - | - | researchgate.net |
Crystal stability is also significantly affected by doping. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate these effects. For instance, doping L-asparagine monohydrate-added ammonium (B1175870) dihydrogen phosphate (B84403) crystals enhances their thermal stability. researchgate.net In Cs-doped LAM crystals, the endothermic peaks observed in DTA are slightly shifted compared to the pure crystal, indicating an alteration in the thermal decomposition pathway and stability. imedpub.com The mechanical stability, often assessed by microhardness tests, can also be modified. Cr-doping was found to change the nature of pure LAM crystals from 'soft' to 'hard', as indicated by a change in the Meyer's index. plu.mx
Quantum Chemical Methods for Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of crystalline materials like this compound. researchgate.net These computational techniques allow for the calculation of the electronic band structure, density of states (DOS), and other electronic parameters that govern the material's optical and electrical behavior.
DFT calculations have been successfully employed to study the structural, electronic, and optical properties of anhydrous monoclinic L-asparagine crystals. aip.org In such studies, the geometry of the unit cell is first optimized, and then the electronic properties are calculated. The choice of the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), is crucial for obtaining accurate results. aip.org
The electronic band structure, which describes the electron eigenenergies as a function of the wave vector in the Brillouin zone, is a key output of these calculations. aip.org The band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), determines the electronic conductivity and optical absorption properties of the material. For anhydrous monoclinic L-asparagine crystals, DFT calculations have predicted a wide band gap, suggesting it behaves as a wide band-gap semiconductor. aip.org
The density of states (DOS) provides information about the number of available electronic states at each energy level. By analyzing the partial density of states (PDOS), it is possible to determine the contribution of individual atoms and orbitals to the valence and conduction bands. This analysis offers insights into the nature of chemical bonding and the electronic transitions that are likely to occur upon excitation.
The following table lists some of the key electronic properties that can be determined using quantum chemical methods and their significance.
| Electronic Property | Description | Significance |
| Band Structure | A plot of electron energy versus momentum (k-vector) in the Brillouin zone. | Determines if the material is a conductor, semiconductor, or insulator. |
| Band Gap (Eg) | The energy difference between the valence band maximum and the conduction band minimum. | Governs the optical absorption and electrical conductivity of the material. |
| Density of States (DOS) | The number of electronic states per unit energy range. | Provides information about the distribution of electronic states. |
| Partial Density of States (PDOS) | The contribution of individual atoms or orbitals to the total DOS. | Helps in understanding the nature of chemical bonding and electronic transitions. |
Structure Property Relationships and Advanced Materials Design Principles for L Asparagine Sulphate
Correlation of Crystal Structure (e.g., Non-Centrosymmetry) with Nonlinear Optical Response
The nonlinear optical (NLO) response of L-Asparagine sulphate and its related compounds is intrinsically linked to their crystal structure, particularly the absence of a center of symmetry. Materials crystallizing in non-centrosymmetric space groups are a prerequisite for exhibiting second-order NLO phenomena, such as second-harmonic generation (SHG) nih.govnih.gov. L-asparagine monohydrate (LAM) and its derivatives are known to crystallize in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁ proquest.comimedpub.combohrium.comnih.gov. This specific spatial arrangement of molecules within the crystal lattice is fundamental to their ability to generate a nonlinear optical response.
The non-centrosymmetry in these crystals arises from the molecular arrangement, which allows for a net dipole moment and prevents the cancellation of second-order hyperpolarizability effects irjms.com. The polar functional groups within the L-asparagine molecule, such as the amino group (–NH₂) and the carboxylic acid group (–COOH), contribute to a permanent dipole moment. This inherent molecular polarity, combined with the acentric packing in the crystal, leads to significant macroscopic NLO properties irjms.com.
Research has demonstrated the direct correlation between the non-centrosymmetric structure of L-asparagine-based crystals and their SHG efficiency. For instance, L-asparagine monohydrate lithium sulphate (LAMLS) single crystals have been shown to possess an SHG efficiency 0.29 times that of standard potassium dihydrogen phosphate (B84403) (KDP) proquest.com. Similarly, L-asparagine potassium nitrate (B79036) has an SHG efficiency 0.68 times greater than KDP, highlighting its potential for optoelectronic applications irjms.com. The SHG efficiency of L-asparagine monohydrate itself has been reported to be seven times higher than that of KDP researchgate.net. These findings underscore the importance of the non-centrosymmetric crystal structure in enabling a significant nonlinear optical response.
Table 1: Crystal Structure and NLO Properties of L-Asparagine Compounds
| Compound | Crystal System | Space Group | SHG Efficiency (relative to KDP) |
|---|---|---|---|
| L-Asparagine Monohydrate (LAM) | Orthorhombic | P2₁2₁2₁ | 7.0 |
| L-Asparagine Monohydrate Lithium Sulphate (LAMLS) | Orthorhombic | P2₁2₁2₁ | 0.29 |
| L-Asparagine Potassium Nitrate | Orthorhombic | P2₁2₁2₁ | 0.68 |
Understanding the Influence of Doping on Electrical and Optical Performance
Doping L-Asparagine based crystals with various metallic and non-metallic ions is a key strategy to modify and enhance their electrical and optical properties. The introduction of dopants into the crystal lattice can alter the material's electronic structure, leading to changes in its transparency, conductivity, and nonlinear optical response.
Studies on doping L-asparagine monohydrate (LAM) with different elements have yielded significant insights. For example, doping with Cesium (Cs) has been shown to affect the optical transmittance and microhardness of LAM crystals imedpub.com. Single crystal X-ray diffraction studies confirmed that both pure and Cs-doped LAM crystallize in the orthorhombic crystal system imedpub.com. The UV cut-off wavelength for pure LAM was observed at 196 nm, while for Cs-doped LAM it shifted to 221 nm imedpub.com.
The incorporation of magnesium sulphate into L-asparagine monohydrate to form a novel semi-organic crystal has also been investigated. This doping resulted in a material with high optical conductivity, indicating a good photo response nih.govsemanticscholar.org. The optical band gap, absorbance, and electrical conductivity were all influenced by the presence of the dopant nih.govsemanticscholar.org. Similarly, doping with silver (Ag+) ions was found to alter the dielectric behavior of LAM crystals, which was attributed to the incorporation of the metal ion into the crystal lattice researchgate.net. The optical band gap of pure LAM was reported as 5.8 eV, which changed to 6.1 eV upon Ag+ doping researchgate.net.
The electrical properties, such as dielectric constant and dielectric loss, are also sensitive to doping. The investigation of dielectric characteristics is crucial for understanding the charge transport mechanisms within the crystal. Doping can introduce defects and modify the local electric fields, thereby influencing the dielectric response of the material. The choice of dopant and its concentration are critical factors that determine the extent of modification in the electrical and optical performance of this compound based materials.
Table 2: Effect of Doping on the Optical Properties of L-Asparagine Monohydrate (LAM)
| Dopant | Effect on UV Cut-off Wavelength | Effect on Optical Band Gap |
|---|---|---|
| Cesium (Cs) | Shift from 196 nm to 221 nm | Not specified |
| Silver (Ag+) | Not specified | Change from 5.8 eV to 6.1 eV |
| Magnesium Sulphate | Not specified | Modified |
Elucidating the Role of Intermolecular Hydrogen Bonding in Crystal Growth and Material Properties
Intermolecular hydrogen bonds play a pivotal role in the crystal engineering of this compound and its derivatives. These directional interactions are fundamental in dictating the molecular assembly, crystal packing, and ultimately, the macroscopic properties of the material nih.gov. In L-asparagine monohydrate, the molecule exists in a zwitterionic form and is interconnected by a complex network of seven distinct hydrogen bonds, creating a three-dimensional framework imedpub.comimedpub.com.
This extensive hydrogen bonding network is a defining feature of L-asparagine-based crystals and is crucial for their non-centrosymmetric arrangement, which, as discussed earlier, is essential for their nonlinear optical properties. The hydrogen bonds involve the amino group, carboxylate group, amide group, and water molecules, leading to a stable and well-defined crystal structure sphinxsai.com. The side chain of asparagine has a high propensity to form hydrogen bonds, as the amide group can act as both a hydrogen bond donor and acceptor arizona.edu.
Engineering Strategies for Tailoring and Enhancing Functional Properties
Several engineering strategies can be employed to tailor and enhance the functional properties of this compound for advanced materials design. These strategies primarily focus on modifying the crystal structure and molecular interactions to optimize desired characteristics such as nonlinear optical response, thermal stability, and mechanical strength.
One of the most effective strategies is doping , as discussed in section 10.2. By introducing specific impurities or dopants into the crystal lattice, it is possible to fine-tune the electronic and optical properties of the material. The choice of dopant, its concentration, and its ionic radius are critical parameters that can be controlled to achieve desired outcomes.
Another key strategy is the formation of co-crystals and salts . By combining L-asparagine with other molecules, such as organic acids or inorganic salts, it is possible to create new crystalline materials with modified properties. For example, complexes of L-asparagine with L-tartaric acid, picric acid, and various metal chlorides have been shown to be good NLO materials imedpub.comimedpub.com. This approach allows for the rational design of materials with tailored crystal structures and enhanced functionalities.
Protein engineering techniques , while typically applied to enzymes, offer valuable insights into modifying molecular properties that can be conceptually applied to materials science. Methods like rational design and directed evolution have been used to improve the properties of L-asparaginase, the enzyme that breaks down L-asparagine mdpi.comnih.gov. These approaches involve making specific changes to the amino acid sequence to enhance stability or activity nih.gov. By analogy, modifying the L-asparagine molecule itself or its interactions within the crystal lattice through chemical synthesis could lead to materials with improved characteristics.
Furthermore, crystal growth conditions such as pH, temperature, and solvent can be optimized to control the crystal morphology and quality, which in turn affects the material's properties. Annealing of grown crystals has also been shown to improve crystalline perfection and enhance second harmonic generation efficiency, optical transparency, and dielectric properties researchgate.net. Immobilization of L-asparaginase onto functionalized surfaces has been shown to improve its properties and reusability, suggesting that surface engineering could be a viable strategy for L-asparagine-based materials as well unl.pt.
Future Research Directions and Unexplored Avenues for L Asparagine Sulphate Chemistry and Materials Science
Exploration of Novel L-Asparagine Sulphate Derivatives and Co-crystals
A significant frontier in the development of this compound-based materials lies in the synthesis and characterization of novel derivatives and co-crystals. The strategic modification of the molecular structure by forming complexes with different inorganic salts or co-crystallizing with other organic molecules can fine-tune its physicochemical properties. Research on other L-asparagine compounds has shown that this approach can enhance NLO efficiency, thermal stability, and mechanical properties. sphinxsai.comirjms.comijera.com
Future work should focus on systematically exploring the co-crystallization of this compound with a variety of co-formers. Amino acids are particularly promising co-former candidates as they possess functional groups capable of forming robust hydrogen bonds and can increase stability through their zwitterionic nature. nih.gov Studies on L-asparagine complexes with potassium nitrate (B79036) and cesium chloride have demonstrated the successful growth of new semi-organic NLO crystals. sphinxsai.comirjms.com For instance, L-asparagine potassium nitrate was found to have a second-harmonic generation (SHG) efficiency 0.68 times that of potassium dihydrogen phosphate (B84403) (KDP). irjms.com Similarly, forming co-crystals with pharmaceutical ingredients, such as the work done with Rosuvastatin Calcium and L-asparagine, has been shown to improve properties like solubility and dissolution rate, highlighting the versatility of crystal engineering. nih.gov
Systematic investigation into a series of sulphate-based derivatives could lead to a new class of materials with tailored optical properties for specific applications.
| L-Asparagine Derivative/Co-crystal | Co-former/Salt | Reported Property Enhancement | Potential for Sulphate Analogue |
| L-asparagine potassium nitrate | Potassium Nitrate | SHG efficiency 0.68 times that of KDP. irjms.com | Tuning of NLO response and phase-matching characteristics. |
| L-asparagine monohydrate Cesium chloride (LAMCC) | Cesium Chloride | Enhanced thermal stability and mechanical properties. sphinxsai.com | Improved durability for high-power laser applications. |
| L-asparagine monohydrate potassium dichromate (LAMPDC) | Potassium Dichromate | High laser damage threshold (4.79 times KDP) and optical limiting properties. researchgate.netspringerprofessional.de | Development of optical limiters and protective devices. |
| L-asparagine doped Magnesium sulphate heptahydrate | Magnesium Sulphate | Altered thermal degradation behavior and bond lengths. researchgate.net | Creation of semi-organic crystals with modified structural and thermal properties. |
| Rosuvastatin Calcium L-asparagine | Rosuvastatin Calcium | Increased solubility and dissolution rate. nih.gov | Potential for multifunctional materials combining optical and biomedical relevance. |
Development of Advanced Growth Techniques for Large-Scale, High-Quality Crystal Production
The transition of a promising NLO material from laboratory curiosity to practical device integration hinges on the ability to produce large, optically homogeneous, and defect-free single crystals. While the slow evaporation solution growth technique is commonly employed for novel amino acid crystals due to its simplicity, it often yields crystals of insufficient size and quality for many applications. irjms.comnih.gov To realize the full potential of this compound, research into advanced crystal growth techniques is imperative.
Future efforts should concentrate on methods that offer greater control over growth parameters such as supersaturation, temperature, and mass transport. Techniques to be explored include:
Temperature-gradient method: This technique allows for precise control over the growth rate and can lead to higher quality crystals compared to slow evaporation.
Sankaranarayanan–Ramasamy (SR) method: A solution growth technique that uses a unidirectional growth setup to produce large, high-quality single crystals with improved crystalline perfection.
Seeded growth techniques: Introducing a high-quality seed crystal into a saturated solution can promote the growth of a large single crystal with a specific orientation and reduced defect density.
The development of these methods for this compound will be crucial for fabricating optical components that meet the stringent requirements for applications in high-power laser systems and frequency conversion devices, similar to the demands placed on crystals like KDP for the National Ignition Facility (NIF). optica.org
| Growth Technique | Principle | Advantages for this compound | Challenges |
| Slow Evaporation | Solvent is slowly evaporated from a saturated solution at a constant temperature. nih.gov | Simple, low cost, suitable for initial synthesis and screening. | Poor control over growth rate, often results in multiple nucleation events and smaller, lower-quality crystals. |
| Temperature Lowering | Crystal growth is induced by slowly decreasing the temperature of a saturated solution. | Precise control over supersaturation and growth rate. | Requires precise temperature control systems; solubility data is essential. |
| Seeded Growth | A small, high-quality crystal (seed) is introduced to guide the growth of a larger single crystal. | Produces large single crystals with controlled orientation and higher perfection. | Requires preparation of a high-quality seed crystal; can be technically complex. |
| Sankaranarayanan–Ramasamy (SR) Method | Unidirectional solution growth in a specially designed apparatus that restricts growth to one direction. | Can produce large, high-quality crystals with significantly lower defect density. | Requires specialized equipment and careful optimization of growth parameters. |
In-depth Characterization of Defect Structures and Their Impact on Performance
The performance of NLO crystals is critically dependent on their internal crystalline perfection. optica.org Defects such as inclusions, dislocations, point defects (vacancies, interstitials), and stacking faults can adversely affect optical homogeneity, increase absorption, lower the laser-induced damage threshold, and alter phase-matching conditions. optica.orgresearchgate.net Therefore, a comprehensive understanding of the formation mechanisms and influence of these defects in this compound crystals is a vital area for future research.
Initial studies on L-asparagine monohydrate have shown that external stressors, like shock waves, can induce orientation defects and microdistortions within the crystal lattice. researchgate.net Future research must employ a suite of advanced characterization techniques to identify and quantify defects in this compound. Techniques such as high-resolution X-ray diffraction (HRXRD), X-ray topography, chemical etching, and spectroscopy (photoluminescence, optical absorption) can provide detailed information about the nature and density of these imperfections. optica.orgwvu.edudtic.mil Correlating the presence of specific defects with performance metrics will enable the optimization of growth processes to minimize their formation and enhance device reliability.
| Defect Type | Potential Impact on Performance | Characterization Technique(s) |
| Point Defects (vacancies, interstitials) | Increased optical absorption, formation of color centers, reduced laser damage threshold. researchgate.net | Electron Paramagnetic Resonance (EPR), Optical Absorption Spectroscopy, Thermoluminescence (TL). wvu.edudtic.mil |
| Dislocations | Light scattering, localized stress fields affecting refractive index homogeneity, anomalous birefringence. aps.org | X-ray Topography, Chemical Etching, Transmission Electron Microscopy (TEM). |
| Inclusions (solvent, impurities) | Absorption centers leading to laser-induced damage, light scattering. | Optical Microscopy, Scanning Electron Microscopy (SEM). |
| Grain Boundaries | Scattering of light, degradation of optical transparency and homogeneity. | Polarized Light Microscopy, X-ray Diffraction (XRD). |
| Stacking Faults | Disruption of the crystal lattice periodicity, affecting electronic and optical properties. | High-Resolution Transmission Electron Microscopy (HRTEM). |
Integration of this compound into Multifunctional Hybrid Materials and Composites
The creation of hybrid and composite materials offers a powerful strategy to combine the desirable NLO properties of this compound with the unique characteristics of other materials, such as polymers, glasses, or nanoparticles. nih.goveurekaselect.com This integration can lead to multifunctional materials with enhanced mechanical strength, tailored refractive indices, and novel functionalities not present in the individual components. researchgate.net
Future research should investigate the fabrication of composites where this compound micro- or nanocrystals are embedded within a host matrix. For example, incorporating the crystals into a polymer matrix could result in flexible NLO films. Doping into glass matrices could lead to robust optical elements with high damage thresholds. The synthesis of organic-inorganic hybrids, as demonstrated with L-asparagine doped magnesium sulphate, provides a pathway to create novel crystalline structures with combined properties. researchgate.net Furthermore, functionalizing nanoparticles with L-asparagine derivatives, as seen with magnetic graphene oxide, opens possibilities for creating magnetically or electrically tunable optical materials. nih.gov A key challenge will be to control the orientation of the crystals within the matrix to maximize the effective NLO response.
| Hybrid/Composite System | Potential Host Material | Synergistic Properties and Potential Applications |
| Crystal-in-Polymer Composite | Poly(methyl methacrylate) (PMMA), Polycarbonate (PC) | Flexible NLO films, electro-optic modulators, enhanced processability. |
| Crystal-in-Glass Composite | Sol-gel derived silica (B1680970) glass, Borosilicate glass | High durability optical components, improved thermal and mechanical stability, high laser damage threshold elements. |
| Organic-Inorganic Hybrids | Metal-organic frameworks (MOFs), layered perovskites | Tunable electronic and optical properties, materials for sensing and catalysis. |
| Nanoparticle Composites | Gold/Silver nanoparticles, Quantum dots | Plasmon-enhanced NLO effects, multifunctional materials for theranostics and biosensing. nih.gov |
Advanced Theoretical Modeling for Predictive Material Design and Optimization
Computational materials science provides an indispensable tool for accelerating the discovery and optimization of new materials. Advanced theoretical modeling, particularly using first-principles methods like Density Functional Theory (DFT), can predict the structural, electronic, and optical properties of this compound and its potential derivatives before their experimental synthesis. nih.gov
Future theoretical work should focus on several key areas:
Predictive Screening: Computationally designing and screening a wide range of novel this compound derivatives and co-crystals to identify candidates with the highest potential NLO coefficients and optimal transparency windows.
Defect Modeling: Simulating the atomic and electronic structure of various point defects and extended defects to understand their stability and impact on the material's optical properties. This can guide experimental efforts to mitigate their formation. wvu.edu
Structure-Property Relationships: Elucidating the fundamental relationships between the molecular arrangement, hydrogen bonding network, and the resulting macroscopic NLO response to establish clear design principles for future materials.
Hybrid Material Interfaces: Modeling the interface between this compound and host matrices in composite materials to understand and optimize properties like adhesion, thermal stability, and charge transfer.
This "materials by design" approach, which has been successfully applied to understand the NLO properties of L-asparagine monohydrate, can significantly reduce the experimental effort required, guiding researchers toward the most promising synthetic targets. nih.gov
| Modeling Technique | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state properties of new derivatives and co-crystals. nih.gov | Crystal structure, electronic band structure, density of states, linear and nonlinear optical susceptibilities. |
| Time-Dependent DFT (TD-DFT) | Simulation of optical absorption spectra. | UV-Vis cutoff wavelength, electronic transition energies. |
| Molecular Dynamics (MD) | Simulation of thermal properties and structural stability at different temperatures. | Thermal expansion coefficients, phase transition temperatures, mechanical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions and hydrogen bonding networks. | Strength and nature of hydrogen bonds, correlation with NLO properties. |
| Defect Energetics Calculations | Determination of the formation energies of vacancies, interstitials, and impurities. | Identification of the most likely defect types, understanding their impact on electronic structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
